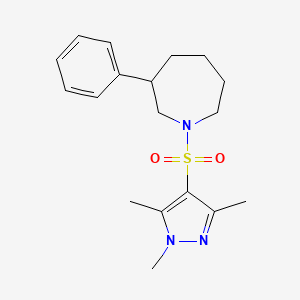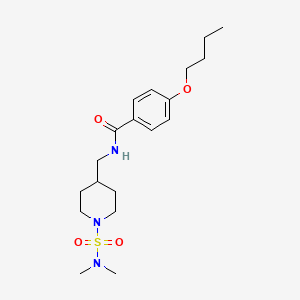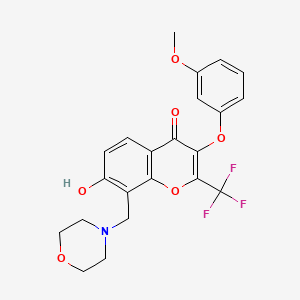
3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of similar pyrazole derivatives involves various steps with acceptable reaction procedures and quantitative yields . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and varies based on the substituents present in the molecule . A series of novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes was used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . The crystalline structures presented different molecular conformations .Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives can be complex and depend on the specific structure of the compound . More detailed information would require specific studies or experimental data.Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structure . For example, the compound “(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol” has a molecular weight of 110.1570 .Scientific Research Applications
Catalysis and Synthesis
Magnetically separable graphene oxide anchored sulfonic acid nanoparticles, incorporating similar sulfonic acid functionalities, have been utilized as highly efficient and recyclable catalysts for the synthesis of complex nitrogen-containing heterocycles, demonstrating the potential of sulfonamides in catalyzing organic transformations (Zhang et al., 2016). This suggests that 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane could also serve as a catalyst or a catalyst precursor in similar synthetic applications.
Lanthanide(III) Complexes
Lanthanide(III) azepane dithiocarbamate complexes have been synthesized and shown good to excellent catalytic activity in organic synthesis, indicating that azepane derivatives could be promising for catalysis, especially in the context of metal-organic frameworks (Pitchaimani, Lo, & Elango, 2013).
Drug Design and Antimicrobial Properties
Compounds bearing sulfonamide moieties have been explored for their antimicrobial properties. A study on novel pyrazolopyrimidines incorporated with phenylsulfonyl groups highlighted their significant antimicrobial activities, suggesting the utility of similar structures in designing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Material Science
Azepanium ionic liquids have been synthesized from azepane, showing potential applications in green chemistry and material science, especially as alternatives to traditional solvents due to their low toxicity and high stability (Belhocine et al., 2011). This research hints at the possibility of using azepane derivatives, like this compound, in the development of new materials or solvents.
Mechanism of Action
Target of Action
Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects . They have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .
Mode of Action
A molecular simulation study was performed on a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 3-phenyl-1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)azepane might have similar ADME properties.
Result of Action
A similar compound displayed superior antipromastigote activity . This suggests that this compound might have similar effects.
Future Directions
The future directions in the study of pyrazole derivatives involve understanding the supramolecular environment of crystal structures to facilitate designing molecules with desirable properties . Furthermore, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Properties
IUPAC Name |
3-phenyl-1-(1,3,5-trimethylpyrazol-4-yl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-14-18(15(2)20(3)19-14)24(22,23)21-12-8-7-11-17(13-21)16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPSZVUQOWCYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)

![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)

![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)


![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 4-chloro-2-hydroxybenzoate](/img/structure/B2963994.png)

![3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2963996.png)
